molecular formula C7H9BrN2 B6206714 2-bromo-4-(propan-2-yl)pyrimidine CAS No. 1215071-93-4

2-bromo-4-(propan-2-yl)pyrimidine

Cat. No.: B6206714
CAS No.: 1215071-93-4
M. Wt: 201.1
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Description

2-Bromo-4-(propan-2-yl)pyrimidine is an organic compound with the molecular formula C7H9BrN2 and a molecular weight of 201.07 g/mol . Its structure is characterized by a pyrimidine ring, a central heterocycle in medicinal chemistry, which is substituted with a bromo group at the 2-position and an isopropyl group at the 4-position . This structure is confirmed by identifiers including the SMILES notation CC(C)C1=NC(=NC=C1)Br and the InChIKey FHNZBRIMNNSRKI-UHFFFAOYSA-N . As a halogenated pyrimidine, this compound serves primarily as a versatile building block and chemical intermediate in organic synthesis and pharmaceutical research . The bromine atom acts as a good leaving group, making the molecule particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to form more complex bi-aryl or substituted pyrimidine structures . Researchers value this reagent for the development of novel chemical entities, potentially for applications such as the synthesis of active pharmaceutical ingredients (APIs) or other biologically active molecules . For example, structurally similar bromo-pyrimidines are used in preparing derivatives that act as corticotropin-releasing factor (CRF) antagonists, which are relevant in neuropharmacological research . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNZBRIMNNSRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215071-93-4
Record name 2-bromo-4-(propan-2-yl)pyrimidine
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Physicochemical Properties of 2 Bromo 4 Propan 2 Yl Pyrimidine

While specific experimental data for 2-bromo-4-(propan-2-yl)pyrimidine is not extensively documented in publicly available literature, its properties can be inferred from closely related compounds and general principles of organic chemistry.

PropertyPredicted Value/Information
Molecular Formula C7H9BrN2
Molecular Weight 201.07 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF.
Boiling Point Estimated to be in the range of 200-250 °C at atmospheric pressure.
CAS Number Not definitively assigned in public databases.

Spectroscopic Data (Predicted):

¹H NMR: The proton NMR spectrum is expected to show a doublet for the methyl protons of the isopropyl group, a septet for the methine proton of the isopropyl group, and two distinct signals for the pyrimidine (B1678525) ring protons.

¹³C NMR: The carbon NMR spectrum would display characteristic signals for the isopropyl group carbons and the four distinct carbons of the pyrimidine ring, with the carbon attached to the bromine atom appearing at a downfield chemical shift.

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity. The fragmentation pattern would likely involve the loss of the isopropyl group and bromine atom.

Synthesis of 2 Bromo 4 Propan 2 Yl Pyrimidine

A common and efficient method for the synthesis of 2-bromopyrimidines involves the halogen exchange of the corresponding 2-chloropyrimidine. This transformation can be achieved by treating the 2-chloro derivative with a source of bromide, such as hydrogen bromide in an acidic medium. wikipedia.org

General Synthetic Scheme:

Scheme 1: A plausible synthetic route to 2-bromo-4-(propan-2-yl)pyrimidine via halogen exchange from the corresponding 2-chloro derivative.

The starting material, 2-chloro-4-(propan-2-yl)pyrimidine, can be synthesized through various established methods for pyrimidine (B1678525) ring formation. The subsequent bromination is typically a high-yielding reaction, providing the desired 2-bromo derivative in good purity.

Role of 2 Bromo 4 Propan 2 Yl Pyrimidine As a Synthetic Intermediate and Building Block

Precursor for the Synthesis of Complex Pyrimidine (B1678525) Derivatives

The bromine atom at the 2-position of 2-bromo-4-(propan-2-yl)pyrimidine is the linchpin for its utility as a precursor. This site is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the straightforward introduction of diverse aryl, heteroaryl, and alkyl groups. This reactivity allows chemists to forge complex carbon-carbon and carbon-heteroatom bonds, transforming the simple starting material into intricate molecular architectures.

Key reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination are routinely employed to modify the pyrimidine core. For instance, in the synthesis of potent enzyme inhibitors, a common strategy involves the Suzuki coupling of a bromopyrimidine with various arylboronic acids. mdpi.com This approach is foundational in the development of targeted therapies, including inhibitors for protein kinases. The isopropyl group at the C4 position, while not directly involved in the coupling, plays a crucial role by modulating the solubility and electronic nature of the scaffold, which can influence both reaction efficiency and the pharmacological profile of the final product.

The synthesis of highly complex drug candidates, such as bivalent BET bromodomain inhibitors like AZD5153, showcases the power of this approach. nih.gov While the exact starting material may vary, the synthetic logic often relies on a core bromopyrimidine scaffold to which large, functionalized side chains are appended via coupling reactions.

Table 1: Common Cross-Coupling Reactions Using 2-Bromopyrimidine Scaffolds

Coupling ReactionReactant PartnerCatalyst System (Typical)Bond FormedResulting Structure Example
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid or EsterPd(PPh₃)₄, Base (e.g., K₂CO₃)C-C (Aryl)2-Aryl-4-(propan-2-yl)pyrimidine
Stille Organostannane (e.g., Aryl-SnBu₃)Pd(PPh₃)₂Br₂C-C (Aryl/Alkenyl)2-Aryl-4-(propan-2-yl)pyrimidine
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)C-C (Alkynyl)2-Alkynyl-4-(propan-2-yl)pyrimidine
Buchwald-Hartwig Amine (Primary or Secondary)Pd₂(dba)₃, Ligand (e.g., XPhos), BaseC-N2-Amino-4-(propan-2-yl)pyrimidine

Building Block for the Construction of Fused Heterocyclic Ring Systems

Beyond serving as a precursor for substituted monocyclic pyrimidines, this compound is an excellent building block for constructing polycyclic fused heterocyclic systems. nih.gov These systems, such as pyrido[2,3-d]pyrimidines, thiazolo[5,4-d]pyrimidines, and purine (B94841) analogs, are prevalent in medicinal chemistry and possess a wide range of biological activities. researchgate.netrsc.org

The construction of these fused rings typically involves a two-step sequence. First, the bromo group is displaced or modified in a cross-coupling reaction to install a substituent containing a reactive functional group. In a second step, this functional group undergoes an intramolecular cyclization with another part of the molecule, often involving one of the pyrimidine's nitrogen atoms or an adjacent carbon atom, to form the new ring.

For example, a Sonogashira coupling can introduce an alkyne at the 2-position. This alkyne can then undergo a subsequent intramolecular reaction, such as a hydroamination or cycloisomerization, to form a fused ring. Alternatively, a substituent can be installed at the 5-position of the pyrimidine ring, which can then react with the group at the 4-position (the isopropyl group or a derivative thereof) to forge a new heterocyclic ring. The synthesis of novel fused pyrimidines often relies on such creative and sequential reaction strategies. nih.gov

Strategic Scaffold for Modular Chemical Library Synthesis

In modern drug discovery, the synthesis of large, diverse collections of related molecules, known as chemical libraries, is essential for identifying new lead compounds. This compound serves as an ideal strategic scaffold for this purpose. Its well-defined and reliable reactivity at the 2-position allows for a modular or combinatorial approach to synthesis.

Using this scaffold, chemists can perform a series of parallel reactions, each combining the core pyrimidine with a different building block. For example, a library of 2-amino-4-(propan-2-yl)pyrimidine derivatives can be rapidly assembled by reacting the parent bromo-compound with a large panel of diverse amines via Buchwald-Hartwig amination. Similarly, a library of 2-aryl derivatives can be generated using an array of boronic acids in parallel Suzuki coupling reactions.

This modularity was a key principle in the development of complex molecules like the BET inhibitor AZD5153, where different "linker" and "shelf" components were systematically varied to optimize the drug's properties. The this compound scaffold provides a robust and reliable platform for such diversification, enabling the efficient exploration of chemical space around a privileged heterocyclic core.

Table 2: Example of a Modular Library Synthesis Scheme

ScaffoldReaction TypeBuilding Block Set (Examples)Library Output
This compoundSuzuki CouplingPhenylboronic acid, Furan-2-boronic acid, Thiophene-3-boronic acid2-(Aryl/Heteroaryl)-4-(propan-2-yl)pyrimidines
This compoundBuchwald-Hartwig AminationAniline, Morpholine, BenzylamineN-Substituted 4-(propan-2-yl)pyrimidin-2-amines
This compoundSonogashira CouplingPhenylacetylene, Trimethylsilylacetylene, Propargyl alcohol2-(Alkynyl)-4-(propan-2-yl)pyrimidines

Application in the Construction of Functional Organic Materials (focus on synthetic routes)

The electron-deficient nature of the pyrimidine ring makes it an attractive component for functional organic materials used in electronics and photonics. rsc.org When incorporated into π-conjugated systems, the pyrimidine unit can act as an electron acceptor, facilitating charge transport and tuning the material's optical and electronic properties. While specific examples utilizing this compound are not extensively documented, the synthetic routes to analogous materials clearly delineate its potential application.

The synthesis of pyrimidine-based functional materials, such as liquid crystals and conjugated polymers, heavily relies on cross-coupling reactions to construct the extended π-system. rsc.orgaps.org A typical synthetic route involves the Suzuki or Stille coupling of a di-bromo aromatic or heteroaromatic monomer with a corresponding di-boronic acid or di-stannane monomer.

In this context, this compound could be derivatized to serve as a key monomer. For example, further functionalization could introduce a second reactive handle (e.g., another bromo or boronic acid group) onto the pyrimidine ring or the isopropyl substituent, creating a monomer ready for polymerization. The presence of the isopropyl group would be advantageous, enhancing the solubility of the resulting polymer in organic solvents, which is crucial for solution-based processing and device fabrication. The synthetic pathways established for phenyl-pyrimidine liquid crystals and phenylene-thiophene-pyrimidine copolymers demonstrate the feasibility of incorporating such building blocks into advanced materials. rsc.org

Future Research Directions and Emerging Methodologies for 2 Bromo 4 Propan 2 Yl Pyrimidine

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use safer chemicals. benthamdirect.com For the synthesis of 2-bromo-4-(propan-2-yl)pyrimidine, future efforts will likely focus on moving away from traditional, often harsh, bromination and cyclization conditions.

Research is trending towards the adoption of greener strategies for pyrimidine (B1678525) synthesis, which can be adapted for this compound. tandfonline.comtandfonline.com These include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where starting materials, such as a suitable amidine, a β-dicarbonyl compound, and a bromine source, react sequentially to form the target molecule. This approach improves atom economy and reduces the need for intermediate purification steps. researchgate.netbenthamdirect.com

Alternative Energy Sources: Microwave-assisted and ultrasound-induced syntheses can significantly accelerate reaction times and improve yields compared to conventional heating. benthamdirect.com

Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with safer alternatives such as water, ethanol, or ionic liquids is a key focus. benthamdirect.com Magnetized deionized water has even been explored as a green solvent for pyrimidine synthesis under catalyst-free conditions. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidine Derivatives

Parameter Conventional Synthesis Green Synthesis Approaches
Solvents Often uses hazardous chlorinated or aromatic solvents. Employs safer solvents like water, ethanol, or solvent-free conditions. benthamdirect.com
Energy Typically relies on prolonged heating. Utilizes energy-efficient methods like microwave or ultrasound irradiation. benthamdirect.com
Process Multi-step with isolation of intermediates. Favors one-pot, multicomponent reactions for higher efficiency. researchgate.net

| Atom Economy | Can be low due to the use of stoichiometric reagents. | Maximized through catalytic cycles and MCRs. benthamdirect.com |

Exploration of Novel Catalytic Systems for C-Br Bond Functionalization

The C-Br bond at the 2-position of the pyrimidine ring is a prime site for introducing molecular diversity through cross-coupling reactions. wikipedia.org Future research will concentrate on developing more efficient, robust, and versatile catalytic systems for this purpose.

Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are well-established for functionalizing bromo-heterocycles. researchgate.netnih.govgrowingscience.comntnu.no However, emerging trends focus on:

Non-Palladium Catalysts: Investigating catalysts based on more abundant and less expensive metals like copper, nickel, or iron to perform similar transformations. mdpi.comresearchgate.netnih.gov Nickel catalysts, for instance, have shown promise in the coupling of various aryl halides. nih.gov

Ligand Development: Designing advanced ligands that enhance catalyst activity, stability, and selectivity, allowing for reactions to proceed under milder conditions and with a broader range of substrates.

Photoredox Catalysis: Using visible light to drive C-C and C-heteroatom bond formations, offering a green alternative to traditional thermally-driven cross-coupling reactions. mdpi.com

Magnetically Recoverable Nanocatalysts: Developing catalysts supported on magnetic nanoparticles, which allows for easy separation from the reaction mixture by an external magnet and subsequent reuse, aligning with sustainability goals. nih.gov

Table 2: Emerging Catalytic Systems for C-Br Bond Functionalization

Catalytic System Metal Key Advantages Potential Application for this compound
Dual Catalysis Nickel/Cobalt Couples a wide range of aryl and alkyl halides, tolerant of many functional groups. nih.gov Coupling with diverse alkyl halides to introduce novel side chains.
Photoredox Catalysis Iridium/Ruthenium Uses visible light as an energy source, enables unique reaction pathways. mdpi.com Mild and selective functionalization under ambient conditions.

| Magnetic Nanocatalysts | Palladium/Iron Oxide| Easily recoverable and reusable, reducing metal contamination in products. researchgate.netnih.gov | Sustainable synthesis of libraries of derivatives via cross-coupling. |

Application of Flow Chemistry and Continuous Processing Techniques

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages in terms of safety, scalability, and process control. mdpi.compurdue.educapes.gov.br For the synthesis and derivatization of this compound, this technology presents several promising avenues.

The benefits of applying flow chemistry include:

Enhanced Safety: Hazardous intermediates or reagents can be generated and consumed in situ, minimizing their accumulation. researchgate.net This is particularly relevant for reactions involving toxic or unstable compounds.

Precise Control: Microreactors provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and selectivities. researchgate.netnih.gov

Rapid Optimization and Scalability: Reaction conditions can be optimized quickly by simply adjusting flow rates and other parameters. researchgate.net Scaling up production is more straightforward than with batch processes, often by running the system for a longer duration or by using multiple reactors in parallel. purdue.eduresearchgate.net

Researchers have successfully applied flow chemistry to the synthesis of various heterocyclic compounds, including pyrimidines and related structures, demonstrating significant reductions in reaction times and improved yields. nih.govnih.gov A multi-step synthesis of the drug Lorazepam, for instance, was successfully developed under continuous flow conditions. purdue.edu

Advanced Computational Design for Reaction Prediction and Optimization

Computational chemistry is becoming an indispensable tool in modern synthetic planning. Density Functional Theory (DFT) and machine learning (ML) models are being used to predict reaction outcomes, elucidate mechanisms, and optimize reaction conditions, thereby reducing the amount of empirical experimentation required. acs.orgresearchgate.netresearchgate.net

For this compound, computational approaches can be applied to:

Predict Reaction Feasibility: Use DFT calculations to model reaction pathways and transition states for novel synthetic routes or catalytic cycles, assessing their energetic viability before attempting them in the lab. researchgate.netacs.org

Optimize Reaction Conditions: Employ machine learning algorithms, including deep reinforcement learning, to analyze data from a small number of initial experiments and predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize yield. nih.govduke.edu These models can navigate vast parameter spaces more efficiently than traditional one-variable-at-a-time optimization. researchgate.net

Virtual Screening: Predict the reactivity of this compound with a large virtual library of coupling partners, helping to prioritize experiments for the synthesis of new derivatives.

Recent studies have demonstrated the power of machine learning to predict the compatibility of reagents and suggest optimal catalysts and solvents with high accuracy, often trained on large reaction databases. u-strasbg.fr

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The future of chemical synthesis lies in the integration of robotics, automation, and high-throughput experimentation (HTE) to accelerate the discovery and development of new molecules and reactions. spirochem.comnih.govchemistryworld.com These platforms enable chemists to perform hundreds of reactions in parallel, dramatically increasing research productivity. youtube.com

The application of these technologies to this compound would involve:

Library Synthesis: Using automated liquid handlers and parallel reactors to rapidly synthesize large libraries of derivatives from this compound for biological screening or materials testing. spirochem.comacs.org

High-Throughput Reaction Optimization: Employing HTE platforms to screen a wide array of catalysts, ligands, bases, and solvents in a single experiment to quickly identify the optimal conditions for a specific cross-coupling reaction. purdue.eduyoutube.com This is often coupled with rapid analysis techniques like mass spectrometry. purdue.edu

Autonomous Discovery: Developing "closed-loop" robotic systems where an algorithm designs experiments, a robot performs them, analytical instruments gather the data, and a machine learning model interprets the results to plan the next round of experiments, leading to autonomous reaction optimization or even the discovery of new reactivity. nih.govacs.org

Table 3: Compound Names Mentioned

Compound Name
This compound
5-fluorouracil
Lorazepam
2-iodo-1,3-dimethylbenzene
2-iodo-1,3-dimethoxybenzene
2-bromofuran
2-bromothiophene
1-bromo-2-methyl-1-propene
N-(3-bromopropyl)-phthalimide
2,3,4-tri-O-benzyl-d-xylopyranose
2,3,4,6-Tetra-O-benzyl-d-glucopyranose
Dapagliflozin
Remdesivir

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-4-(propan-2-yl)pyrimidine, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic Halogenation : Introduce bromine at the 2-position of a pre-formed pyrimidine ring using reagents like PBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions .
  • Substitution Reactions : React 4-(propan-2-yl)pyrimidine derivatives with brominating agents. For example, use a halogen exchange reaction with CuBr₂ in DMF at 120°C for 12 hours .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. THF) and temperature to enhance yield.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ ~8.5 ppm for pyrimidine protons, δ ~2.9 ppm for isopropyl CH) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~217.04 Da) .
  • X-ray Crystallography : Use SHELXL for refining crystal structures. Key parameters include R-factor (<5%) and residual electron density maps .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

  • Approaches :

  • Computational Modeling : Use Multiwfn to calculate Fukui indices and identify electrophilic/nucleophilic sites on the pyrimidine ring. For example, the 5-position may exhibit higher reactivity due to electron-withdrawing effects from bromine .
  • Directed Metalation : Employ LDA (lithium diisopropylamide) to deprotonate specific positions, followed by quenching with electrophiles .
    • Case Study : Contradictory regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) may arise from competing π-orbital interactions. Validate with DFT calculations (B3LYP/6-31G*) .

Q. How should researchers resolve discrepancies between experimental and computational data for this compound?

  • Troubleshooting :

  • Crystallographic Validation : If computational bond angles deviate >2° from X-ray data, re-examine basis sets (e.g., switch from 6-31G* to def2-TZVP) .
  • Solvent Effects : MD simulations (e.g., using GROMACS) can explain unexpected NMR shifts caused by solvent polarity or hydrogen bonding .

Q. What are the best practices for handling this compound in oxygen-sensitive reactions?

  • Safety Protocols :

  • Inert Atmosphere : Conduct reactions under argon/nitrogen using Schlenk lines.
  • Waste Management : Collect brominated byproducts separately and neutralize with 10% sodium thiosulfate before disposal .
    • Stability Testing : Monitor decomposition via DSC (decomposition onset >150°C) and store at -20°C under desiccation .

Methodological Considerations Table

Challenge Tool/Technique Key Parameters Reference
Regioselective brominationMultiwfn (Fukui indices)Electrophilicity index >1.5 at C2 position
Crystal structure refinementSHELXLR-factor <5%, wR2 <10%
Reaction yield optimizationHPLC monitoringRetention time: 4.2 min (MeCN:H₂O = 70:30)

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